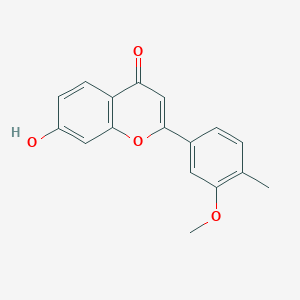
2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile, also known as MPPN, is a chemical compound that has been the subject of significant scientific research in recent years. MPPN is a member of the nicotinonitrile family of compounds, which have been shown to have a range of potential therapeutic applications. In
作用机制
The mechanism of action of 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways within cancer cells. 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile has been shown to inhibit the activity of the enzyme AKT, which is involved in cell growth and survival. 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile has also been shown to have anti-inflammatory effects. Studies have shown that 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile has also been shown to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
实验室实验的优点和局限性
One of the advantages of 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile is that it is readily available for research purposes and has been well-documented in the scientific literature. However, there are also limitations to its use in lab experiments. 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile is a relatively new compound, and its safety profile has not been fully established. Additionally, the mechanism of action of 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile is not fully understood, which may limit its potential therapeutic applications.
未来方向
There are a number of potential future directions for research on 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile. One area of research could focus on the development of 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile analogs with improved anti-cancer and anti-inflammatory properties. Another area of research could focus on the potential use of 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile in combination with other anti-cancer agents to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile and its potential therapeutic applications.
合成方法
The synthesis of 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile involves a series of steps, including the reaction of 4-methoxyphenol with 4-bromobenzonitrile to form 4-methoxyphenyl 4-bromobenzyl ether. This intermediate is then reacted with 2-bromo-4-phenylpyridine to form the final product, 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile. The synthesis of 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile has been well-documented in the scientific literature, and the compound is readily available for research purposes.
科学研究应用
2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile has been the subject of significant scientific research, with a range of potential therapeutic applications. One area of research has focused on the potential use of 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile as an anti-cancer agent. Studies have shown that 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile has anti-proliferative effects on a range of cancer cell lines, including breast, lung, and colon cancer. 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
2-(4-methoxyphenoxy)-4-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-22-15-7-9-16(10-8-15)23-19-18(13-20)17(11-12-21-19)14-5-3-2-4-6-14/h2-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCBYUPGMLGUDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC=CC(=C2C#N)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenoxy)-4-phenylpyridine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

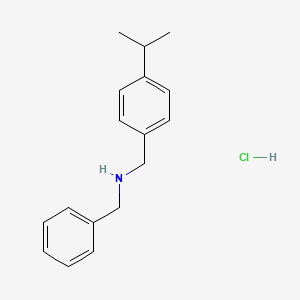
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2400200.png)
![N-isobutyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2400203.png)

![4-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2400206.png)
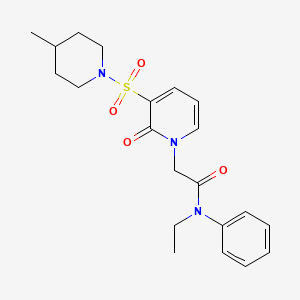
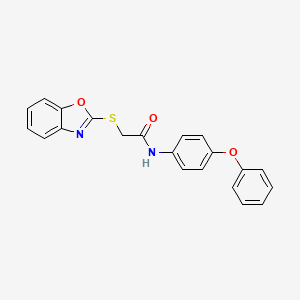
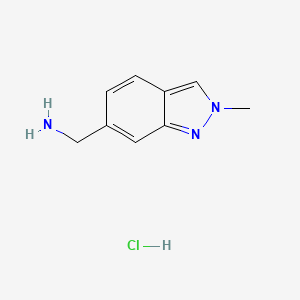
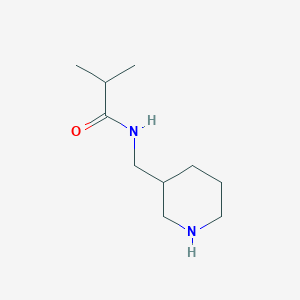
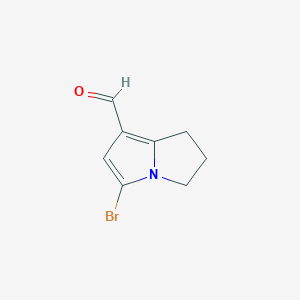
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2400217.png)
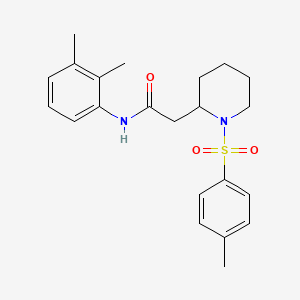
![(5E)-2-(morpholin-4-yl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B2400220.png)
